molecular formula C21H23N3O5S B5411432 (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE

Cat. No.: B5411432
M. Wt: 429.5 g/mol
InChI Key: KRVUIARYEYZLRB-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and a nitrophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The process may start with the preparation of 4-(4-methylpiperidino)sulfonylphenyl intermediates, followed by their reaction with 3-nitrophenyl-2-propenamide under specific conditions to form the final product. Common reagents used in these reactions include various solvents, catalysts, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental compliance. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines or other functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

(E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(2-NITROPHENYL)-2-PROPENAMIDE
  • (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(4-NITROPHENYL)-2-PROPENAMIDE

Uniqueness

The uniqueness of (E)-N-{4-[(4-METHYLPIPERIDINO)SULFONYL]PHENYL}-3-(3-NITROPHENYL)-2-PROPENAMIDE lies in its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-3-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-16-11-13-23(14-12-16)30(28,29)20-8-6-18(7-9-20)22-21(25)10-5-17-3-2-4-19(15-17)24(26)27/h2-10,15-16H,11-14H2,1H3,(H,22,25)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVUIARYEYZLRB-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.